![molecular formula C8H9ClOS B6327279 2-Chloro-1-methoxy-4-(methylthio)benzene CAS No. 98490-83-6](/img/structure/B6327279.png)
2-Chloro-1-methoxy-4-(methylthio)benzene
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Description
2-Chloro-1-methoxy-4-(methylthio)benzene is a chemical compound with the CAS Number: 98490-83-6. It has a molecular weight of 188.68 and its IUPAC name is (3-chloro-4-methoxyphenyl)(methyl)sulfane . It is stored at temperatures between 2-8°C and has a purity of 97%. It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-methoxy-4-(methylthio)benzene is 1S/C8H9ClOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 . The molecular structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The boiling point of 2-Chloro-1-methoxy-4-(methylthio)benzene is 210.4±20.0 °C at 760 mmHg and it has a vapour pressure of 0.3±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.8±3.0 kJ/mol and the flash point is 86.9±15.8 °C . The ACD/LogP value is 3.14 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
The compound might interact with its targets, leading to changes in their function. This interaction could be due to the compound’s chemical structure, which includes a chloro, methoxy, and methylthio group .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-methoxy-4-(methylthio)benzene . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall stability.
properties
IUPAC Name |
2-chloro-1-methoxy-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTIXGYBXYHPSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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